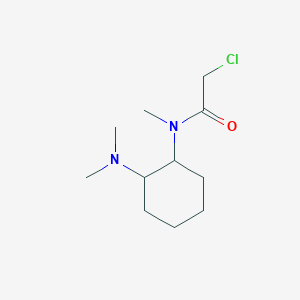

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O/c1-13(2)9-6-4-5-7-10(9)14(3)11(15)8-12/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDTZOHWUJUPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward approach involves reacting 2-dimethylaminocyclohexylamine with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts. This method is favored for its simplicity and high yield.

Procedure:

-

2-Dimethylaminocyclohexylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or toluene.

-

Triethylamine (1.5–2.0 equiv) is added as an acid scavenger.

-

Chloroacetyl chloride (1.1–1.2 equiv) is introduced dropwise at 0–5°C.

-

The reaction is stirred at room temperature for 4–6 hours.

-

The product is isolated via aqueous workup and purified by recrystallization or column chromatography12.

Key Data:

Two-Step Synthesis via Intermediate Amides

Step 1: Formation of N-(2-Dimethylaminocyclohexyl)acetamide

2-Dimethylaminocyclohexylamine is first acylated with chloroacetic acid or its derivatives under mild conditions.

Procedure:

Key Data:

| Intermediate | Yield | Conditions | Source |

|---|---|---|---|

| N-(2-Dimethylaminocyclohexyl)chloroacetamide | 78% | THF, 0°C, 4 h | 4 |

Step 2: N-Methylation

The intermediate amide undergoes methylation using methyl iodide or dimethyl sulfate in alkaline media.

Procedure:

Key Data:

Alternative Methylation Using NNDMF-DMA

One-Pot Methylation-Acylation

A patent-pending method employs N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) as a dual-purpose methylating and acylating agent7.

Procedure:

-

2-Dimethylaminocyclohexylamine (1.0 equiv) is refluxed with NNDMF-DMA (2.5 equiv) in toluene.

-

Chloroacetyl chloride (1.1 equiv) is added incrementally at 70–90°C.

-

The product precipitates upon cooling and is filtered7.

Solvent and Temperature Effects

Byproduct Management

-

Triethylamine hydrochloride is removed via filtration or aqueous extraction12.

-

Unreacted chloroacetyl chloride is quenched with ice-water[^11].

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Acylation | Single-step, high efficiency | Requires pure starting amine | 85–92% |

| Two-Step Synthesis | Scalable for industrial use | Longer reaction time | 78–87% |

| NNDMF-DMA Protocol | One-pot, high purity | Costly reagents | 89–92% |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (50-100°C).

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide is being explored for its potential therapeutic effects. Research focuses on its interaction with various biological targets, which may lead to the development of new pharmaceuticals, particularly in pain management and anesthesia. Its structure allows it to interact with specific receptors and enzymes, potentially modulating their activity.

Biological Research

In biological studies, the compound's effects on cellular systems are investigated. It has been shown to influence enzyme activity and receptor interactions, making it a valuable tool for understanding biochemical pathways and developing assays for drug discovery.

Industrial Applications

The compound serves as an intermediate in the synthesis of more complex organic molecules used in the production of specialty chemicals. Its unique chemical properties allow it to be utilized in various industrial processes, including the manufacture of agrochemicals and fine chemicals.

Case Study 1: Therapeutic Applications

A study published in a peer-reviewed journal investigated the analgesic properties of this compound in animal models. The findings indicated that the compound exhibited significant pain-relieving effects comparable to established analgesics, suggesting its potential as a new therapeutic agent for pain management .

Case Study 2: Biochemical Interaction

Research conducted on the interaction of this compound with specific enzymes revealed that it can inhibit certain enzymatic activities, leading to altered metabolic pathways in cell cultures. This inhibition was linked to its structural features, particularly the chloro and dimethylamino groups, which facilitate binding to active sites on enzymes .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethylamino group can interact with acidic residues, affecting the overall conformation and function of the target molecule. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Pharmacologically Active Analogs: U-47700 and U-50488H

Structural Differences :

- U-47700: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide ().

- Target Compound: Replaces the 3,4-dichlorophenyl group with a cyclohexyl-dimethylamino substituent.

Functional Implications :

- Receptor Binding: U-47700 exhibits potent μ-opioid receptor (MOR) affinity (Ki = 7.5 nM), attributed to its aromatic dichlorophenyl group, which enhances hydrophobic interactions with MOR. The target compound’s cyclohexyl-dimethylamino group likely reduces MOR affinity but may introduce selectivity for other receptors (e.g., κ-opioid receptors) due to steric and electronic differences.

- Bioactivity : U-47700 is a synthetic opioid agonist with euphoric effects, whereas the target compound’s pharmacological profile remains underexplored.

| Compound | Key Substituents | MOR Affinity (Ki) | Predicted Selectivity |

|---|---|---|---|

| U-47700 | 3,4-Dichlorophenyl | 7.5 nM | MOR |

| Target Compound | Cyclohexyl-dimethylamino | Unknown | Potential KOR/DOR |

Substituted Cyclohexyl Derivatives

Example : 2-Chloro-N-methyl-N-(2-methylcyclohexyl)acetamide ().

- Structural Difference: Lacks the dimethylamino group on the cyclohexyl ring.

Aromatic Acetamide Derivatives

Examples :

Comparison :

- Conformational Flexibility : The cyclohexyl ring in the target compound introduces greater conformational flexibility compared to rigid aromatic systems, possibly affecting binding kinetics.

- Hydrogen Bonding: Aromatic analogs exhibit intermolecular N–H⋯O hydrogen bonds in crystal structures (), whereas the target compound’s dimethylamino group may facilitate intramolecular interactions, altering solubility and crystallinity.

Agricultural Analogs: S-Metolachlor Transformation Products (TPs)

Examples :

Key Differences :

- Polarity : Hydroxyl/methoxy groups in S-metolachlor TPs increase hydrophilicity, enhancing environmental mobility but reducing blood-brain barrier penetration compared to the target compound.

- Toxicity: Structural prioritization studies suggest that even minor modifications (e.g., hydroxyl vs. methyl groups) significantly alter ecotoxicological profiles ().

Physicochemical and Toxicological Profiles

- Lipophilicity: The dimethylamino group in the target compound increases basicity (pKa ~8–9), enhancing water solubility at physiological pH compared to purely aromatic analogs.

- The cyclohexyl group may mitigate these risks by reducing CNS penetration.

Biological Activity

2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, which includes a chloro group, a dimethylamino group attached to a cyclohexyl ring, and an N-methyl acetamide moiety, contributes to its diverse interactions within biological systems. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 232.75 g/mol. The presence of functional groups such as the chloro and dimethylamino groups allows for versatile reactivity, making it a candidate for various biological investigations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the dimethylamino group may interact with acidic residues, influencing the conformation and function of target molecules. These interactions can modulate various biochemical pathways, resulting in observable biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further exploration in pharmacological contexts.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It has been studied for its effects on various receptors, potentially influencing signal transduction pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-methyl-acetamide | Different positioning of dimethylamino group; alters reactivity | |

| 2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide | Lacks N-methyl group; may affect solubility and biological activity |

The distinct combination of functional groups in this compound allows for unique interactions with biological targets compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's potential therapeutic applications:

- Antimicrobial Studies : A study published in a pharmacological journal assessed the antimicrobial activity against various pathogens. Results indicated moderate efficacy against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research investigating the compound's interaction with cytochrome P450 enzymes revealed significant inhibition rates, indicating its potential role as a modulator in drug metabolism pathways.

- Receptor Binding Assays : Binding affinity studies conducted on GPCRs (G protein-coupled receptors) showed promising results, highlighting its potential as an allosteric modulator in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-acetamide?

- Methodological Answer : The compound is typically synthesized via C-amidoalkylation reactions using 2-chloroacetamide derivatives and aromatic substrates. For example, Lewis acids (e.g., FeCl₃, AlCl₃) or Brønsted acids (e.g., H₂SO₄) are screened as catalysts to optimize reaction efficiency (see Table 1 in for catalyst screening data) . The chlorine atom in the chloroacetamide moiety is highly reactive, enabling nucleophilic substitution or cyclization to form intermediates like aziridines or lactams .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Spectroscopic techniques are critical:

- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretch at ~3215 cm⁻¹) .

- NMR spectroscopy resolves stereochemistry and substitution patterns. For example, the cyclohexyl dimethylamino group shows distinct ¹H NMR signals for CH₂ (δ ~4.2 ppm) and NH (δ ~9.4 ppm) .

- Elemental analysis validates purity (e.g., %C, %N deviations <0.5% in ) .

Q. What are the primary applications of chloroacetamide derivatives in academic research?

- Methodological Answer : These derivatives serve as versatile intermediates for:

- Heterocyclic synthesis : Aziridines, piperazines, and macrocyclic ligands via NH/Cl reactivity .

- Biomolecule design : Pharmacologically active compounds (e.g., kinase inhibitors) through functional group diversification .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

- Methodological Answer : Key strategies include:

- Catalyst optimization : Systematic screening of Lewis/Brønsted acids (e.g., FeCl₃ increases regioselectivity in C-amidoalkylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Stepwise purification : Column chromatography or recrystallization minimizes side products (e.g., bis-thiophene byproducts in ) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate techniques : Compare NMR, IR, and mass spectrometry data. For example, discrepancies in NH chemical shifts may arise from solvent effects (DMSO vs. CDCl₃ in ) .

- Dynamic NMR studies : Resolve conformational equilibria (e.g., cyclohexyl ring chair-flipping) causing split signals .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation .

Q. What mechanistic insights govern the reactivity of the chloroacetamide group in cross-coupling reactions?

- Methodological Answer :

- Nucleophilic substitution : The chlorine atom acts as a leaving group, enabling SN2 reactions with amines or thiols .

- Electrophilic activation : Coordination of the carbonyl oxygen to Lewis acids (e.g., AlCl₃) polarizes the C-Cl bond, enhancing reactivity .

- Steric effects : Bulky substituents (e.g., cyclohexyl dimethylamino group) may slow kinetics, requiring elevated temperatures .

Q. What are the challenges in scaling up syntheses of this compound for in vivo studies?

- Methodological Answer :

- Byproduct management : Use in situ monitoring (e.g., HPLC) to detect side reactions (e.g., dichlorinated impurities in ) .

- Safety protocols : Handle chloroacetamide derivatives under inert atmospheres to prevent hydrolysis or oxidation .

- Green chemistry approaches : Replace toxic solvents (e.g., chloroform) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.